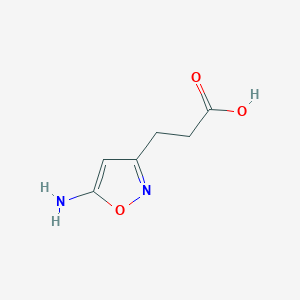
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (5-CN-T) is a newly synthesized organosulfur compound with potential applications in scientific research. It is a derivative of 4H-1,2,4-triazole-3-thiol and is synthesized by the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. 5-CN-T is a colorless solid with a molecular weight of 259.64 g/mol and a melting point of 131-132 °C.
Mecanismo De Acción
The mechanism of action of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the compound binds to the active site of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The binding of this compound to these enzymes modulates their activity and therefore affects the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully investigated. However, preliminary studies suggest that the compound may have antioxidant and anti-inflammatory effects. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its low cost, its easy synthesis, and its stability. Additionally, the compound is non-toxic and non-irritant, making it safe to use in a laboratory setting. However, the compound is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol are numerous and there are many directions for future research. These include further studies on the biochemical and physiological effects of this compound, as well as investigations into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in the synthesis of biologically active compounds. Finally, further studies are needed to explore the use of this compound as a fluorescent probe for the detection of metal ions, and as a catalyst in organic synthesis.
Métodos De Síntesis
The synthesis of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. The reaction is carried out at a temperature of 80-90 °C for 2-3 hours. The reaction is monitored by thin layer chromatography (TLC) and the product is isolated by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several potential applications in scientific research. It can be used as a chemical probe for the study of the cytochrome P450 enzyme system and as a ligand for the binding of metals in bioinorganic chemistry. It can also be used to study the structure-activity relationships of organosulfur compounds. Furthermore, this compound can be used as a catalyst in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
5-(4-chloronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFKIXVDJWWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C3=NC(=S)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)